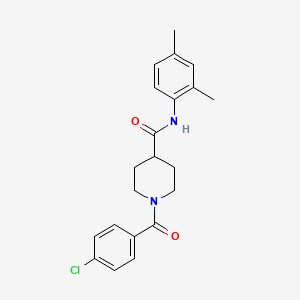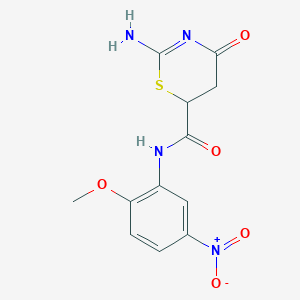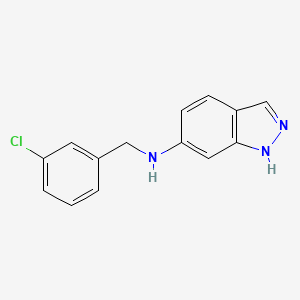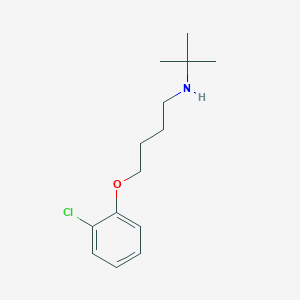
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential in treating neurodegenerative diseases. This compound was initially developed as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Mécanisme D'action
CEP-1347 exerts its neuroprotective effects by inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which is activated in response to stress and inflammation. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway is involved in the regulation of cell death and inflammation, and its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, CEP-1347 can reduce neuronal cell death and inflammation, leading to improved motor function and cognitive performance.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce oxidative stress and inflammation, increase dopamine levels, and improve mitochondrial function. These effects contribute to the neuroprotective properties of CEP-1347, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CEP-1347 is its specificity for the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which reduces the risk of off-target effects. Additionally, CEP-1347 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo. This can be overcome by using alternative formulations or delivery methods.
Orientations Futures
For CEP-1347 include further preclinical studies to evaluate its efficacy and safety in treating neurodegenerative diseases. Additionally, the development of more potent and selective 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may lead to improved therapeutic options for these diseases. Finally, the identification of biomarkers that can predict response to 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may help to identify patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
The synthesis of CEP-1347 involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylphenylpiperidine to form the desired product, CEP-1347. The final compound is obtained as a white solid with a melting point of 220-222 °C.
Applications De Recherche Scientifique
CEP-1347 has been extensively studied for its potential in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway has been implicated in the pathogenesis of these diseases, making CEP-1347 a promising candidate for drug development. Several preclinical studies have shown that CEP-1347 can protect neurons from cell death and improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-3-8-19(15(2)13-14)23-20(25)16-9-11-24(12-10-16)21(26)17-4-6-18(22)7-5-17/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNAQCJJRPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)



![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)

![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)